molecular formula C20H22N2O3 B2934434 4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941889-29-8

4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2934434
CAS RN: 941889-29-8
M. Wt: 338.407
InChI Key: UCEKFIMYWDQSBW-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is saturated and can contribute to the three-dimensionality of the molecule . The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the pyrrolidine ring. Amides can participate in a variety of reactions, including hydrolysis and reduction . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility and boiling point . The pyrrolidine ring could contribute to the molecule’s three-dimensionality and potentially influence its binding to biological targets .

Scientific Research Applications

Synthetic Methodologies

Research into compounds with similar structural motifs, such as 2-oxopyrrolidines and benzamides, often focuses on developing novel synthetic routes or improving existing methodologies. For example, studies on enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate explore synthetic strategies that could be relevant for synthesizing structurally complex molecules, including those similar to the target compound (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Activities

Compounds featuring the 2-oxopyrrolidine moiety often exhibit interesting biological activities, making them targets for drug development research. For instance, research into benzamides and pyrrolidines as potential neuroleptics or anticonvulsants demonstrates the pharmacological relevance of these structures. These studies investigate the compounds' inhibitory effects on specific receptors or enzymes, suggesting a pathway for exploring the target compound's potential bioactivities (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Material Science and NLO Properties

The structural components of the target compound may also find applications in material science, particularly in the design and synthesis of molecules with nonlinear optical (NLO) properties. Research into related compounds explores their electronic structures and NLO characteristics, which are critical for developing advanced materials for optical applications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Future Directions

The compound could potentially be investigated for biological activity, given that both benzamides and pyrrolidines are found in a variety of pharmaceutical drugs . Further studies could also explore its physical and chemical properties, as well as potential synthesis methods.

properties

IUPAC Name

4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-17-9-6-15(7-10-17)20(24)21-16-8-11-18(14(2)13-16)22-12-4-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEKFIMYWDQSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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